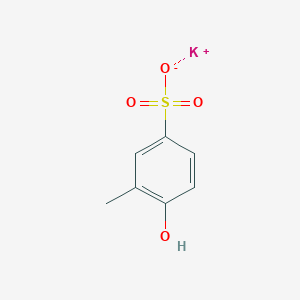

Potassium 2-methyl-1-phenol-4-sulfonate

Description

Properties

CAS No. |

6291-03-8 |

|---|---|

Molecular Formula |

C7H7KO4S |

Molecular Weight |

226.29 g/mol |

IUPAC Name |

potassium;4-hydroxy-3-methylbenzenesulfonate |

InChI |

InChI=1S/C7H8O4S.K/c1-5-4-6(12(9,10)11)2-3-7(5)8;/h2-4,8H,1H3,(H,9,10,11);/q;+1/p-1 |

InChI Key |

POWKHRJJRAVEJD-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)[O-])O.[K+] |

Origin of Product |

United States |

Preparation Methods

Sulfonation of Phenolic Compounds

Method Overview

This method involves sulfonating phenolic compounds, such as toluene derivatives, with sulfuric acid followed by neutralization with potassium hydroxide or potassium salts.

Azeotropic Reflux Method

Method Overview

This method uses azeotropic reflux techniques to synthesize potassium sulfonates from phenolic precursors in the presence of solvents and catalysts.

-

- After completion, the solvent is evaporated, and the solid product is recrystallized.

Chemoenzymatic Synthesis

Method Overview

This approach employs chemoenzymatic methods using sulfur trioxide-pyridine complexes as sulfonating agents.

Direct Fusion Method

Method Overview

This method involves direct fusion of methyl phenol with sulfuric acid followed by neutralization.

Comparison of Methods

| Method | Yield (%) | Temperature Range | Key Advantages | Challenges |

|---|---|---|---|---|

| Sulfonation | High | 60–80°C | High yield & industrial scalability | Requires precise temperature control |

| Azeotropic Reflux | Up to 61% | ~100°C | Efficient water removal | Long reaction times |

| Chemoenzymatic | Moderate | −20°C | Site-specific sulfonation | Complex reagents |

| Direct Fusion | Moderate | 100–110°C | Simple setup | Risk of oxidation |

Notes on Optimization

- Temperature control and solvent choice are critical for maximizing yield and minimizing side reactions.

- Recrystallization techniques play a vital role in ensuring product purity across all methods.

- Catalysts like potassium hydroxide improve reaction efficiency but require careful handling due to their corrosive nature.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-methyl-1-phenol-4-sulfonate undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The sulfonate group can be reduced under specific conditions.

Substitution: The compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced sulfonate derivatives.

Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Chemical Research

Potassium 2-methyl-1-phenol-4-sulfonate serves as a reagent in organic synthesis. It is utilized in the production of dyes and pigments due to its ability to participate in electrophilic aromatic substitution reactions. Additionally, it acts as an intermediate in the synthesis of other organic compounds, facilitating the development of novel materials.

Biochemical Applications

In biochemistry, this compound is employed in biochemical assays and as a component of buffer solutions. Its role as a buffer helps maintain pH stability during enzymatic reactions, which is critical for accurate experimental results. Furthermore, its solubility enhances the bioavailability of other compounds in solution.

Pharmaceuticals

Research into the therapeutic properties of potassium 2-methyl-1-phenol-4-sulfonate has indicated potential applications in drug formulation. Its phenolic structure may contribute to antioxidant activity, making it a candidate for inclusion in formulations aimed at combating oxidative stress or inflammation.

Industrial Uses

The compound is also utilized in the manufacturing of detergents and surfactants. Its surfactant properties enable effective cleaning action by reducing surface tension and enhancing wetting properties. This makes it valuable in various cleaning products and formulations.

Case Study 1: Synthesis of Dyes

In a study focusing on dye synthesis, potassium 2-methyl-1-phenol-4-sulfonate was used as an intermediate for producing azo dyes. The reaction involved coupling with diazonium salts, resulting in vibrant colorants suitable for textiles. The efficiency of the synthesis was attributed to the compound's reactive sulfonate group, which facilitated the coupling process.

Case Study 2: Biochemical Assays

A research project investigated the use of potassium 2-methyl-1-phenol-4-sulfonate in enzyme-linked immunosorbent assays (ELISA). The compound was incorporated into buffer solutions to maintain optimal pH levels during the assay process. Results demonstrated improved stability and reproducibility of assay outcomes when using this compound compared to traditional buffers.

Case Study 3: Antioxidant Activity

A pharmacological study evaluated the antioxidant potential of potassium 2-methyl-1-phenol-4-sulfonate in vitro. The compound exhibited significant radical scavenging activity, suggesting its potential as a therapeutic agent against oxidative stress-related diseases. These findings support further exploration into its application in nutraceutical formulations.

Mechanism of Action

The mechanism of action of potassium 2-methyl-1-phenol-4-sulfonate involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their activity. The sulfonate group enhances the compound’s solubility in water, facilitating its use in aqueous environments.

Comparison with Similar Compounds

Table 1: Key Properties of Potassium 2-methyl-1-phenol-4-sulfonate and Analogues

| Compound Name | Molecular Formula | CAS Number | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| Potassium 2-methyl-1-phenol-4-sulfonate | C₇H₇KO₄S | Not Available | Phenol ring with -CH₃ (2), -SO₃⁻K⁺ (4) | ~230.3 (estimated) | Methyl enhances lipophilicity |

| Sodium 2-methylprop-2-ene-1-sulphonate | C₄H₇NaO₃S | 1561-92-8 | Alkene (-CH₂-C=CH₂), -SO₃⁻Na⁺ | 158.15 | Alkene increases reactivity |

| Dipotassium 7-hydroxynaphthalene-1,3-disulphonate | C₁₀H₆K₂O₇S₂ | 842-18-2 | Naphthalene with -OH (7), -SO₃⁻K⁺ (1,3) | 408.54 | Bicyclic structure, dual sulfonate |

| Potassium 3-hydroxy-4-methoxybenzene-1-sulfonate | C₇H₇KO₅S | 768-49-0 | Phenol ring with -OH (3), -OCH₃ (4), -SO₃⁻K⁺ (1) | 246.29 | Polar substituents enhance solubility |

Key Observations:

Substituent Effects: The methyl group in Potassium 2-methyl-1-phenol-4-sulfonate likely increases its lipophilicity compared to compounds with polar groups (e.g., hydroxyl or methoxy in Potassium 3-hydroxy-4-methoxybenzene-1-sulfonate ). This property may influence its solubility in non-aqueous solvents or suitability as a surfactant. Sodium 2-methylprop-2-ene-1-sulphonate features an alkene group, which could enhance reactivity in polymerization or addition reactions compared to aromatic sulfonates .

Counterion Impact :

- Potassium salts generally exhibit higher solubility in water than sodium salts due to the larger ionic radius of K⁺, which reduces lattice energy. However, Dipotassium 7-hydroxynaphthalene-1,3-disulphonate’s dual sulfonate groups and naphthalene backbone may offset this trend by increasing molecular weight and rigidity .

Aromatic vs.

Q & A

Q. How can Potassium 2-methyl-1-phenol-4-sulfonate be synthesized with high purity?

- Methodology : The synthesis typically involves sulfonation of 2-methylphenol using concentrated sulfuric acid under controlled temperature (60–80°C). After sulfonation at the para position, neutralization with potassium hydroxide (KOH) in ethanol yields the potassium salt. Purification is achieved via recrystallization from a water-ethanol mixture. Key considerations include monitoring reaction progress using thin-layer chromatography (TLC) and ensuring stoichiometric excess of sulfonating agent to minimize by-products . For large-scale synthesis, gradient-controlled addition of reagents and inert atmospheres (e.g., nitrogen) can improve yield .

Q. What analytical techniques are recommended for structural characterization?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., D₂O or DMSO-d₆) confirm proton environments and carbon connectivity.

- Infrared Spectroscopy (IR) : Peaks near 1180–1200 cm⁻¹ (S=O stretching) and 1040 cm⁻¹ (C-O sulfonate) validate functional groups.

- Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) identifies molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : For crystalline samples, SHELX software can refine crystal structures, though crystallization may require slow evaporation from polar solvents .

Q. How can reaction conditions for sulfonation be optimized?

- Methodology : Use a factorial design of experiments (DoE) to vary temperature, sulfonating agent concentration, and reaction time. Monitor by-product formation (e.g., ortho-sulfonation) via HPLC with a sodium 1-octanesulfonate-based mobile phase (65:35 methanol-buffer, pH 4.6) . Kinetic studies at different temperatures can identify activation energy barriers, while quenching intermediate steps aids in mechanistic analysis .

Q. What are key considerations in selecting an HPLC mobile phase for this compound?

- Methodology : Opt for ion-pair chromatography using sodium 1-octanesulfonate (10 mM) in a methanol-buffer system (pH 4.6). Adjust buffer composition (e.g., sodium acetate) to improve peak symmetry and retention time reproducibility. Validate method robustness using USP guidelines for system suitability, including plate count (>2000) and tailing factor (<2.0) .

Q. How to confirm the absence of by-products in the final compound?

- Methodology : Combine multiple techniques:

- HPLC-PDA : Detect UV-absorbing impurities at wavelengths ≥210 nm.

- Elemental Analysis : Match experimental C, H, S, and K content with theoretical values (deviation <0.3%).

- Thermogravimetric Analysis (TGA) : Ensure no mass loss below 200°C, indicating solvent-free product .

Advanced Research Questions

Q. How to resolve discrepancies between computational predictions and experimental spectroscopic data?

- Methodology : Re-evaluate density functional theory (DFT) parameters (e.g., exchange-correlation functionals like B3LYP) using larger basis sets (e.g., 6-311++G(d,p)) and solvent effects (PCM model). Compare vibrational frequencies scaled by 0.961–0.985 to IR data. If NMR chemical shifts deviate, assess electron correlation effects via MP2 or CCSD(T) methods . Cross-validate with ab initio molecular dynamics (AIMD) to account for conformational flexibility .

Q. What strategies are effective in determining the crystal structure using X-ray diffraction?

- Methodology : Grow single crystals via vapor diffusion (e.g., water-isopropanol). Collect high-resolution data (≤0.8 Å) at low temperature (100 K). Use SHELXL for refinement, applying restraints for sulfonate group geometry. Address disorder by partitioning occupancies and using anisotropic displacement parameters. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .

Q. How to validate the accuracy of thermochemical data obtained from DFT methods?

- Methodology : Compare computed enthalpies of formation (ΔHf) with experimental calorimetry data. Use the Colle-Salvetti correlation-energy functional to improve electron density descriptions, reducing errors in bond dissociation energies. Benchmark against Gaussian-4 (G4) theory for small-molecule analogs . For solvation energies, apply SMD solvation models and compare with experimental logP values .

Q. What approaches analyze electron density distribution in sulfonate groups?

- Methodology : Perform topological analysis (AIM theory) on DFT-derived electron densities to identify bond critical points (BCPs) and Laplacian values. Use Multiwfn software to map electrostatic potential surfaces (EPS), highlighting nucleophilic/electrophilic regions. Compare with X-ray charge density studies if high-resolution data is available .

Q. How to address inconsistencies in kinetic data from catalytic studies?

- Methodology : Conduct stopped-flow UV-Vis experiments to track intermediate formation rates. Apply Eyring and Arrhenius analyses to extract activation parameters. Use multivariate regression to identify hidden variables (e.g., trace metal impurities). Cross-check with isotopic labeling (e.g., ¹⁸O in sulfonate) to confirm reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.